6-Ethyl-2-(4-fluorophenyl)indolizine
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Overview
Description
6-Ethyl-2-(4-fluorophenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their interesting biological and optical properties, making them significant in both medicinal and materials chemistry . The compound’s structure consists of an indolizine core substituted with an ethyl group at the 6-position and a 4-fluorophenyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-fluorophenyl)indolizine can be achieved through various methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions to form the indolizine core.
For example, a typical synthetic route might involve the reaction of 2-(4-fluorophenyl)acetonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry techniques such as microwave irradiation and solvent-free conditions can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-fluorophenyl)indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indolizine compounds with various functional groups .
Scientific Research Applications
6-Ethyl-2-(4-fluorophenyl)indolizine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-fluorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s indolizine core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally similar compound with a benzopyrrole core, known for its biological activities.
Indolizidine: Another nitrogen-containing heterocycle with similar biological properties.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a precursor for more complex compounds.
Uniqueness
6-Ethyl-2-(4-fluorophenyl)indolizine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the ethyl and fluorophenyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14FN |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
6-ethyl-2-(4-fluorophenyl)indolizine |
InChI |
InChI=1S/C16H14FN/c1-2-12-3-8-16-9-14(11-18(16)10-12)13-4-6-15(17)7-5-13/h3-11H,2H2,1H3 |
InChI Key |
VCEXLRIHEABTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=C(C=C2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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